(R)-Clevidipine-13C,d3

Description

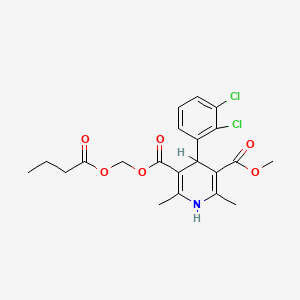

Structure

3D Structure

Properties

IUPAC Name |

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Clevidipine-13C,d3: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Clevidipine-13C,d3, an isotopically labeled analog of the potent, short-acting dihydropyridine calcium channel blocker, Clevidipine. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of this stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies.

Introduction to Clevidipine and Its Labeled Analog

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1][2][3] Its rapid onset and offset are attributed to its metabolism by esterases in the blood and tissues.[2][4][5] (R)-Clevidipine-13C,d3 is a stable isotope-labeled version of the active (R)-enantiomer of Clevidipine, incorporating one carbon-13 atom and three deuterium atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Clevidipine and its metabolites in biological matrices.[6][7]

Proposed Synthesis of (R)-Clevidipine-13C,d3

Experimental Protocol:

A potential synthetic pathway is outlined below. This protocol is a composite based on known Clevidipine syntheses and general organic chemistry principles for isotopic labeling.

Step 1: Synthesis of Labeled Butyric Acid Intermediate

The synthesis would commence with the preparation of a butyric acid derivative containing the desired isotopic labels. A plausible starting material would be a commercially available isotopically labeled precursor.

Step 2: Esterification to form the Labeled Side Chain

The labeled butyric acid would then be converted to an appropriate ester, which will form one of the side chains of the dihydropyridine ring.

Step 3: Hantzsch Dihydropyridine Synthesis

The core dihydropyridine ring is assembled via the Hantzsch reaction. This involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester, and a source of ammonia. To introduce the isotopic labels into the final molecule, the appropriate labeled precursors would be utilized in this step.

Step 4: Chiral Resolution

Since Clevidipine is a racemic mixture and the target is the (R)-enantiomer, a chiral resolution step is necessary. This can be achieved through various methods, such as chiral chromatography or diastereomeric salt formation.

Step 5: Final Purification

The final product, (R)-Clevidipine-13C,d3, would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity.

Characterization of (R)-Clevidipine-13C,d3

The characterization of (R)-Clevidipine-13C,d3 is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are paramount.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of the isotopic labels. For (R)-Clevidipine-13C,d3, the molecular weight will be increased by 4 units (1 from 13C and 3 from deuterium) compared to the unlabeled (R)-Clevidipine. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental composition. In tandem mass spectrometry (MS/MS), specific fragmentation patterns and mass transitions are monitored for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise location of the isotopic labels within the molecule.

-

¹H NMR: The absence of signals corresponding to the deuterated positions and the splitting patterns of adjacent protons will confirm the location of the deuterium atoms.

-

¹³C NMR: The spectrum will show an enhanced signal for the 13C-labeled carbon, and the coupling between the 13C nucleus and adjacent protons can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and enantiomeric purity of the synthesized compound. A chiral HPLC method would be employed to separate the (R) and (S) enantiomers and confirm the enantiomeric excess of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the characterization of (R)-Clevidipine-13C,d3, primarily derived from its use as an internal standard in LC-MS/MS applications.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₀¹³CH₂₀D₃Cl₂NO₆ | Inferred |

| Molecular Weight | ~460.3 g/mol | Inferred |

| Mass Transition (m/z) | Varies by instrument | [6][7] |

| Isotopic Purity | >98% | Typical Requirement |

| Chemical Purity (HPLC) | >98% | Typical Requirement |

| Enantiomeric Purity | >99% (R) | Typical Requirement |

Diagrams

Mechanism of Action of Clevidipine

Caption: Mechanism of action of Clevidipine.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Clevidipine? [synapse.patsnap.com]

- 3. criticalcareshock.com [criticalcareshock.com]

- 4. droracle.ai [droracle.ai]

- 5. biomedres.us [biomedres.us]

- 6. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 7. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the isotopically labeled dihydropyridine calcium channel blocker, (R)-Clevidipine-13C,d3. While experimental data for this specific isotopologue is not extensively published, this guide synthesizes computed data for the parent compound, (R)-Clevidipine, and outlines detailed experimental protocols for the determination of key physicochemical parameters. The isotopic labeling with one carbon-13 atom and three deuterium atoms primarily impacts the molecular weight and is not expected to significantly alter other physicochemical properties such as pKa, logP, or solubility.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-Clevidipine. It is important to note that aside from the molecular weight, which has been calculated for the isotopically labeled compound, the other values are computed predictions for the unlabeled (R)-Clevidipine and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₂₀¹³CH₂₀D₃Cl₂NO₆ | |

| Molecular Weight | 460.34 g/mol | Calculated |

| XLogP3 | 4.3 | [Computed by PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [Computed by PubChem][1] |

| Hydrogen Bond Acceptor Count | 7 | [Computed by PubChem][1] |

| Rotatable Bond Count | 9 | [Computed by PubChem][1] |

| Exact Mass | 459.108696 Da | [Computed by PubChem for (R)-Clevidipine, adjusted for isotopes][1] |

| Topological Polar Surface Area | 90.9 Ų | [Computed by PubChem][1] |

| Heavy Atom Count | 30 | [Computed by PubChem][1] |

| Formal Charge | 0 | [Computed by PubChem][1] |

| Complexity | 748 | [Computed by PubChem][1] |

Mechanism of Action: L-type Calcium Channel Blockade

(R)-Clevidipine is a third-generation dihydropyridine calcium channel blocker.[2] Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels located in vascular smooth muscle cells.[2][3] By binding to these channels, it prevents the influx of extracellular calcium ions into the cells.[2] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[2][4]

Caption: Mechanism of action of (R)-Clevidipine-13C,d3.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of (R)-Clevidipine-13C,d3.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the well-established shake-flask method.[5]

Caption: Workflow for aqueous solubility determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of (R)-Clevidipine-13C,d3 is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]

-

Phase Separation: Following equilibration, the suspension is filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of (R)-Clevidipine-13C,d3 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for determining the logP value of a compound.[7][8]

Caption: Workflow for logP determination via shake-flask.

Methodology:

-

Phase Pre-saturation: n-Octanol and water are mutually saturated by shaking them together for at least 24 hours prior to the experiment to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of (R)-Clevidipine-13C,d3 is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of (R)-Clevidipine-13C,d3 in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[9][10]

Caption: Workflow for pKa determination by potentiometry.

Methodology:

-

Sample Preparation: A precise amount of (R)-Clevidipine-13C,d3 is dissolved in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent may be used, and extrapolation to aqueous pKa may be necessary.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[10]

References

- 1. Clevidipine, (R)- | C21H23Cl2NO6 | CID 193993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clevidipine? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. What is Clevidipine used for? [synapse.patsnap.com]

- 5. asianpubs.org [asianpubs.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

(R)-Clevidipine-13C,d3 mechanism of action as an internal standard

An In-depth Technical Guide on the Core Principles and Application of (R)-Clevidipine-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of (R)-Clevidipine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Clevidipine. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and methodologies for accurate and precise quantification of Clevidipine in biological matrices.

Introduction to Clevidipine and the Role of Internal Standards

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] It functions by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle, leading to arterial vasodilation and a consequent decrease in blood pressure.[1][2] Clevidipine's ultrashort half-life of approximately one minute is due to its rapid metabolism by esterases in the blood and tissues to its primary inactive metabolite, H152/81.[3]

In pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[4] However, the analytical process is susceptible to variations in sample preparation, injection volume, and instrument response.[4] To ensure the accuracy and reliability of the results, an internal standard is employed.[4] A stable isotope-labeled internal standard, such as (R)-Clevidipine-13C,d3, is considered the gold standard for quantitative LC-MS/MS bioanalysis.[4]

Mechanism of Action of (R)-Clevidipine-13C,d3 as an Internal Standard

The fundamental principle behind the use of a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. (R)-Clevidipine-13C,d3 is structurally identical to (R)-Clevidipine, with the exception that some carbon atoms have been replaced with the heavier 13C isotope and some hydrogen atoms with the heavier deuterium (d) isotope. This subtle change in mass does not significantly alter its chemical behavior.

Consequently, (R)-Clevidipine-13C,d3 co-elutes with Clevidipine during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[4] By adding a known amount of (R)-Clevidipine-13C,d3 to all samples, including calibrators and quality controls, at the beginning of the sample preparation process, it can effectively compensate for:

-

Variability in sample extraction: Any loss of analyte during sample processing steps will be mirrored by a proportional loss of the internal standard.

-

Matrix effects: The influence of other components in the biological matrix on the ionization efficiency of the analyte will be the same for the internal standard.

-

Instrumental fluctuations: Variations in injection volume and detector response will affect both the analyte and the internal standard equally.

The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant despite variations in the analytical process. The use of 13C and deuterium labeling is advantageous over using only deuterium, as it minimizes the potential for chromatographic separation between the analyte and the internal standard, a phenomenon known as the "isotope effect".[5]

Logical relationship of an internal standard.

Clevidipine's Pharmacological Mechanism of Action

To provide a comprehensive context for the analysis of Clevidipine, it is essential to understand its pharmacological mechanism of action. Clevidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effects by targeting L-type voltage-gated calcium channels in vascular smooth muscle cells.

Clevidipine's signaling pathway.

Experimental Protocol for Clevidipine Bioanalysis

The following is a detailed experimental protocol for the simultaneous quantification of Clevidipine and its metabolite H152/81 in human whole blood using LC-MS/MS with stable isotope-labeled internal standards. This protocol is adapted from a validated method and serves as a comprehensive guide.

Reagents and Materials

-

Clevidipine and H152/81 reference standards

-

Clevidipine-d7 and H152/81-13C-d3 internal standards

-

Methanol, acetonitrile (HPLC grade)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human whole blood (with anticoagulant)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)

-

Pre-cool 1.5 mL polypropylene tubes in an ice bath.

-

To each tube, add 25 µL of the internal standard working solution, 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

-

Vortex the mixture for 1 minute.

-

Add 500 µL of MTBE to each sample and vortex vigorously for 10 minutes.

-

Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at room temperature.

-

Reconstitute the residue in the mobile phase.

Experimental workflow diagram.

LC-MS/MS Conditions

-

Chromatographic Column: ACE Excel 2 Phenyl (50 × 2.1 mm)

-

Mobile Phase: A gradient of acetonitrile and water with 2 mM ammonium acetate

-

Flow Rate: 0.6 mL/min

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Detection: Multiple reaction monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of Clevidipine and its metabolite H152/81.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Clevidipine | 473.1 | 338.1 |

| Clevidipine-d7 | 480.1 | 338.1 |

| H152/81 | 356.0 | 324.0 |

| H152/81-13C-d3 | 362.2 | 326.2 |

Table 2: Method Validation Parameters

| Parameter | Clevidipine | H152/81 |

| Linearity Range | 0.1–30 ng/mL | 2–600 ng/mL |

| Correlation Coefficient (r²) | > 0.9951 | > 0.9951 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2.0 ng/mL |

| Intra-batch Accuracy (%) | 99.3–109.0 | 96.8–104.5 |

| Inter-batch Accuracy (%) | 100.3–105.0 | 97.2–100.8 |

| Intra-batch Precision (%RSD) | 2.0–7.4 | 1.8–5.4 |

| Inter-batch Precision (%RSD) | 3.5–5.6 | 3.3–4.2 |

| Extraction Recovery (%) | 80.3–83.4 | 76.8–80.6 |

| Matrix Effect (%) | 114–117 | 97.8–101 |

Conclusion

(R)-Clevidipine-13C,d3 serves as an ideal internal standard for the quantitative bioanalysis of Clevidipine. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for potential variabilities and ensuring the generation of accurate and precise data. The detailed experimental protocol and validated quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement robust and reliable LC-MS/MS methods for Clevidipine quantification in pharmacokinetic and other clinical studies.

References

The Enantioselective Pharmacokinetics of Clevidipine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] It is formulated as a racemic mixture of (R)- and (S)-enantiomers.[3] Understanding the pharmacokinetic profile of each enantiomer is crucial for a comprehensive grasp of the drug's overall disposition and clinical effects. This technical guide provides an in-depth comparison of the pharmacokinetic profiles of (R)-Clevidipine and racemic Clevidipine, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Pharmacokinetic Profiles: (R)-Clevidipine vs. Clevidipine

Clevidipine is characterized by its rapid metabolism by esterases in the blood and extravascular tissues, leading to a very short half-life.[1][4] This metabolism is independent of hepatic or renal function, which is a significant clinical advantage.[1] Studies investigating the enantioselective pharmacokinetics have revealed minor differences between the (R)- and (S)-enantiomers.

Data Summary

The following tables summarize the key pharmacokinetic parameters for the individual enantiomers of Clevidipine and the racemic mixture.

| Parameter | (-)-R-Clevidipine | (+)-S-Clevidipine | Racemic Clevidipine | Reference |

| Blood Clearance (L/min/kg) | 0.103 | 0.096 | ~0.121 - 0.125 | [3][5][6] |

| Volume of Distribution at Steady State (Vss) (L/kg) | 0.39 | 0.54 | ~0.56 | [3][5][6] |

| Initial Phase Half-Life (t½α) (min) | ~2 | ~2 | ~1.8 - 2 | [3][5][6] |

| Terminal Phase Half-Life (t½β) (min) | ~8 | ~11 | ~9.5 | [3][5][6] |

| Protein Binding | >99.5% | >99.5% | >99.5% | [1][4] |

Table 1: Comparative Pharmacokinetic Parameters of Clevidipine Enantiomers and Racemic Clevidipine.

| Infusion Rate (mg/h) | Cmax (ng/mL) | Css (ng/mL) | AUC0-t (ng·h/mL) | t½ (initial phase) (min) | t½ (terminal phase) (min) |

| 2 | 3.36 ± 1.35 | 1.37 ± 0.70 | 122 ± 56 | ~3-4 | ~32-37 |

| 4 | - | - | - | ~3-4 | ~32-37 |

| 8 | - | - | - | ~3-4 | ~32-37 |

| 16 | 15.8 ± 4.01 | 9.20 ± 3.37 | 724 ± 246 | ~3-4 | ~32-37 |

Table 2: Pharmacokinetic Parameters of Racemic Clevidipine in Patients with Mild to Moderate Hypertension at Different Infusion Rates.[7][8] Values are presented as mean ± SD where available.

Experimental Protocols

The pharmacokinetic data presented were primarily derived from studies employing a randomized, single-blind, placebo-controlled, parallel-group design.[7][9]

Key Methodologies:

-

Study Population: Studies have been conducted in both healthy volunteers and patients with essential hypertension.[3][5]

-

Drug Administration: Clevidipine was administered as a continuous intravenous infusion.[7][9] In some studies, the infusion was initiated at a low rate and then titrated upwards to a target dose.[7][9]

-

Blood Sampling: Blood samples for pharmacokinetic analysis were collected at multiple time points during and after the infusion to adequately characterize the concentration-time profile.[7]

-

Analytical Method: The concentrations of Clevidipine and its enantiomers in blood were determined using validated liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS) assays.[7]

-

Pharmacokinetic Analysis: The pharmacokinetic parameters were estimated using non-compartmental and compartmental analysis, often employing a two-compartment model to describe the disposition of the enantiomers.[3][5] Population pharmacokinetic modeling has also been utilized.[3]

Visualizations

Experimental Workflow

Caption: A generalized workflow for clinical trials investigating the pharmacokinetics of Clevidipine.

Clevidipine Metabolism Pathway

Caption: The primary metabolic pathway of Clevidipine via ester hydrolysis.

Mechanism of Action: L-type Calcium Channel Blockade

Caption: Clevidipine's mechanism of action through the blockade of L-type calcium channels.

Discussion

The pharmacokinetic profiles of (R)- and (S)-Clevidipine are very similar, with only minor differences observed in their blood clearance and volume of distribution.[5] Both enantiomers are characterized as high-clearance compounds.[5] The slightly larger volume of distribution for the (+)-S-enantiomer may be attributable to differences in protein binding.[5]

The context-sensitive half-time for both enantiomers is approximately 2 minutes, highlighting the drug's rapid offset of action regardless of the stereochemical configuration.[5] A 90% decline in concentration is achieved in approximately 8 minutes for (-)-R-Clevidipine and 11 minutes for (+)-S-Clevidipine following clinically relevant infusion times.[5][6]

Given the minimal differences in their pharmacokinetic parameters, it has been concluded that the use of a single enantiomer would not offer any significant clinical advantages over the racemic mixture.[5][8] The rapid and predictable pharmacokinetic profile of racemic Clevidipine, with its dose-proportional increases in exposure, supports its use in clinical settings where precise and rapid control of blood pressure is required.[7]

Conclusion

References

- 1. Clevidipine - Wikipedia [en.wikipedia.org]

- 2. Intravenous clevidipine for management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Enantioselective pharmacokinetics of the enantiomers of clevidipine following intravenous infusion of the racemate in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of (R)-Clevidipine-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate and pathways of (R)-Clevidipine, a dihydropyridine calcium channel blocker. The use of its stable isotope-labeled form, (R)-Clevidipine-13C,d3, is instrumental in pharmacokinetic studies for precise quantification. This document synthesizes key findings on its rapid metabolism, primary metabolites, and excretion routes, supported by quantitative data and detailed experimental protocols.

Executive Summary

(R)-Clevidipine undergoes rapid and extensive metabolism in vivo, primarily through hydrolysis by esterases present in the blood and extravascular tissues. This process is independent of hepatic or renal function, leading to a very short half-life. The principal metabolic pathway involves the formation of an inactive carboxylic acid metabolite, designated H152/81. The elimination of clevidipine is multiphasic, with an initial rapid phase accounting for the majority of its clearance. Its metabolites are subsequently excreted through both renal and fecal routes. The utilization of stable isotope-labeled clevidipine, such as (R)-Clevidipine-13C,d3, allows for accurate differentiation and quantification of the parent drug and its metabolites from endogenous compounds in biological matrices.[1][2]

Quantitative Metabolic Data

The pharmacokinetic parameters of clevidipine and its primary metabolite, H152/81, have been characterized in healthy volunteers and hypertensive patients. The data underscores the rapid clearance of the parent compound and the slower elimination of its main metabolite.

Table 1: Pharmacokinetic Parameters of Clevidipine and its Primary Metabolite (H152/81) in Healthy Male Volunteers [3]

| Parameter | Clevidipine (Mean ± SD) | H152/81 (Mean ± SD) |

| Initial Half-life (t½) | 1.6 ± 0.3 minutes | - |

| Terminal Half-life (t½) | 15 ± 5 minutes | 9.5 ± 0.8 hours |

| Blood Clearance (CL) | 0.14 ± 0.03 L/min/kg | 0.034 L/h/kg |

| Volume of Distribution at Steady State (Vss) | 0.6 ± 0.1 L/kg | - |

| Maximum Concentration (Cmax) reached after infusion termination | - | 2.2 ± 1.3 minutes |

| Total Recovery of Radioactive Dose | 83 ± 3% | - |

Data from a study involving an intravenous infusion of 1030 nmol/min of clevidipine with a tracer dose of 3[H]-clevidipine for 1 hour in eight healthy male volunteers.[3]

Table 2: Pharmacokinetic Parameters of Clevidipine Enantiomers in Hypertensive Patients [4][5]

| Enantiomer | Initial Elimination Half-life (approx.) | Terminal Elimination Half-life (approx.) |

| (-)-R-Clevidipine | 2 minutes | 8 minutes |

| (+)-S-Clevidipine | 2 minutes | 11 minutes |

Metabolic Pathways

The primary metabolic transformation of clevidipine is the hydrolysis of its ester linkage.

Primary Hydrolysis

Clevidipine is rapidly metabolized by esterases in the blood and tissues, a process that does not rely on the cytochrome P450 system.[4][6][7] This hydrolysis cleaves the ester side chain, resulting in the formation of the main, inactive carboxylic acid metabolite, H152/81, and formaldehyde.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of clevidipine in healthy volunteers after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. biomedres.us [biomedres.us]

- 6. Clevidipine - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

- 8. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Solubility and Stability of (R)-Clevidipine-13C,d3 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (R)-Clevidipine-13C,d3 in relevant biological matrices. Given the use of (R)-Clevidipine-13C,d3 as an internal standard in bioanalytical assays, a thorough understanding of its behavior in biological samples is critical for accurate quantification of Clevidipine. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

It is important to note that specific solubility and stability data for the isotopically labeled (R)-Clevidipine-13C,d3 are not extensively available in public literature. The data presented herein is primarily based on studies of the parent compound, Clevidipine. It is a widely accepted principle in bioanalytical science that stable isotope labeling does not significantly alter the physicochemical properties of a molecule, including its solubility and stability.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Clevidipine. These values are considered to be representative of (R)-Clevidipine-13C,d3.

Table 1: Solubility of Clevidipine

| Solvent/Matrix | Solubility | Reference |

| Water | Practically Insoluble | [1] |

| Ethanol | ~20 mg/mL | [2] |

| DMSO | ~30 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |

Table 2: Stability of Clevidipine in Biological Matrices

| Matrix | Parameter | Value | Conditions | Reference |

| Human Blood | Initial Phase Half-Life (in vivo) | ~1 minute | Intravenous Infusion | [3][4] |

| Human Blood | Terminal Phase Half-Life (in vivo) | ~15 minutes | Intravenous Infusion | [3][4] |

| Human Blood | Half-Life (ex vivo) | ~6 minutes | 37°C | [5] |

| Human Plasma | Protein Binding | >99.5% | 37°C | [6][7] |

Metabolic Pathway of Clevidipine

Clevidipine is rapidly metabolized in the blood and extravascular tissues by esterases. The primary metabolic pathway involves the hydrolysis of the ester linkage to form an inactive carboxylic acid metabolite, H152/81, and formaldehyde.[3][8] This rapid metabolism is responsible for the ultrashort half-life of the drug.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of pharmaceutical compounds in biological matrices. These methods are applicable to the assessment of (R)-Clevidipine-13C,d3.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9][10]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the test compound ((R)-Clevidipine-13C,d3) to a known volume of the biological matrix (e.g., human plasma) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as LC-MS/MS.

Stability Assessment in Biological Matrices

Assessing the stability of an analyte in a biological matrix is crucial for ensuring the integrity of samples from collection to analysis.

Protocol:

-

Sample Preparation: Spike fresh, blank biological matrix (e.g., human whole blood or plasma) with a known concentration of (R)-Clevidipine-13C,d3 at low and high quality control (QC) levels.

-

Incubation: Incubate the spiked samples under various conditions to simulate sample handling and storage:

-

Short-Term (Bench-Top) Stability: Keep samples at room temperature for a defined period (e.g., 4, 8, 24 hours).

-

Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6 months).

-

Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

-

-

Sample Analysis: At the end of each incubation period, process the samples and analyze them using a validated LC-MS/MS method.

-

Data Evaluation: Compare the concentrations of the incubated samples to those of freshly prepared control samples. The analyte is considered stable if the mean concentration of the test samples is within ±15% of the nominal concentration.

References

- 1. litfl.com [litfl.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. biomedres.us [biomedres.us]

- 4. Clevidipine - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. resources.chiesiusa.com [resources.chiesiusa.com]

- 7. methapharm.com [methapharm.com]

- 8. Buy Clevidipine | 167221-71-8 | >98% [smolecule.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Quantitative Bioanalysis of (R)-Clevidipine Using Isotopically Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative bioanalysis of (R)-Clevidipine, with a focus on the use of stable isotope-labeled internal standards. While this guide refers to "(R)-Clevidipine-13C,d3," it's important to note that published methodologies predominantly utilize Clevidipine-d7 as the internal standard for Clevidipine analysis. The principles and procedures outlined are directly applicable and adaptable for various isotopically labeled analogs.

Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure. Its pharmacokinetic profile is characterized by rapid metabolism via esterases in the blood and tissues, leading to a very short half-life of approximately one minute.[1][2] The primary and inactive metabolite is H152/81.[1][3] Accurate quantification of Clevidipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies but is challenged by its instability. The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating analytical variability and ensuring accurate quantification in LC-MS/MS-based bioanalysis.[][5]

Core Principles of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards, such as (R)-Clevidipine-13C,d3 or Clevidipine-d7, are ideal for quantitative bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte.[5] They co-elute chromatographically and have similar ionization efficiencies and extraction recoveries.[] This allows them to compensate for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[5][6]

Metabolic Pathway of Clevidipine

Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary inactive metabolite, H152/81. This metabolic route is the primary clearance mechanism and is not dependent on hepatic or renal function.[1][7]

Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the simultaneous quantification of Clevidipine and its metabolite H152/81 in human whole blood and plasma.[8][9]

Sample Preparation and Stabilization

Due to the rapid hydrolysis of Clevidipine by esterases, immediate stabilization of biological samples upon collection is critical.

-

For Human Plasma:

-

For Human Whole Blood:

Liquid-Liquid Extraction (LLE)

-

Pipette a 50 µL aliquot of the stabilized plasma or whole blood sample into a 96-well plate.

-

Add the internal standard working solution (containing Clevidipine-d7 and H152/81-13C-d3).

-

Add 800 µL of ethyl acetate as the extraction solvent.[9]

-

Seal the plate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent to dryness under a nitrogen stream.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is typically performed on a high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.[9]

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

The specific mass transitions are critical for selectivity and sensitivity.

-

Bioanalytical Workflow

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure data integrity.

Quantitative Data and Method Validation

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Clevidipine and its metabolite H152/81 in human whole blood.[8][10][11]

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clevidipine | 473.1 | 338.1 |

| Clevidipine-d7 (IS) | 480.1 | 338.1 |

| H152/81 | 356.0 | 324.0 |

| H152/81-13C-d3 (IS) | 362.2 | 326.2 |

Data sourced from Li et al., 2022.[8]

Table 2: Calibration Curve and LLOQ

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Clevidipine | 0.1 - 30 | > 0.995 | 0.1 |

| H152/81 | 2 - 600 | > 0.995 | 2.0 |

Data sourced from Li et al., 2022.[8][10]

Table 3: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Clevidipine | LLOQ | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% |

| Low QC | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | |

| Med QC | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | |

| High QC | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | |

| H152/81 | LLOQ | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% |

| Low QC | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | |

| Med QC | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | |

| High QC | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% |

Acceptance criteria as per regulatory guidelines. Specific values are detailed in cited literature.[8][9]

Table 4: Extraction Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Clevidipine | Low | > 80% | Within ±15% |

| Medium | > 80% | Within ±15% | |

| High | > 80% | Within ±15% | |

| H152/81 | Low | > 80% | Within ±15% |

| Medium | > 80% | Within ±15% | |

| High | > 80% | Within ±15% |

Representative data based on validated methods.[8]

Conclusion

The quantitative bioanalysis of (R)-Clevidipine requires a robust and validated LC-MS/MS method. The inherent instability of the molecule necessitates meticulous sample collection and stabilization procedures. The use of a stable isotope-labeled internal standard, such as Clevidipine-d7 or a custom-synthesized standard like (R)-Clevidipine-13C,d3, is indispensable for achieving the accuracy and precision required for clinical pharmacokinetic studies and bioequivalence assessments. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this ultrashort-acting antihypertensive agent.

References

- 1. biomedres.us [biomedres.us]

- 2. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

Technical Guide: Certificate of Analysis for (R)-Clevidipine-13C,d3

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of (R)-Clevidipine-13C,d3, an isotopically labeled form of the potent, short-acting dihydropyridine calcium channel antagonist, Clevidipine.[1] This stable isotope-labeled compound serves as a critical internal standard for quantitative bioanalytical studies, particularly in clinical mass spectrometry, enabling precise therapeutic drug monitoring and pharmacokinetic evaluations.[1][2]

Compound Identification and Specifications

(R)-Clevidipine-13C,d3 is the deuterium and 13C labeled analogue of Clevidipine. While a specific Certificate of Analysis is not publicly available, a typical analysis for such a reference standard would include the following specifications:

| Parameter | Specification | Method |

| Chemical Name | (R)-butyroxymethyl methyl 4-(2′,3′-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate-13C,d3 | - |

| Molecular Formula | C₂₀¹³CH₂₀D₃Cl₂NO₆ | Mass Spectrometry |

| Molecular Weight | Approx. 459.3 g/mol | Mass Spectrometry |

| Isotopic Purity | ≥ 98% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC, HPTLC |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Acetonitrile, DMSO, DMF | - |

| Storage | -20°C | - |

Mechanism of Action: L-type Calcium Channel Blockade

Clevidipine is a highly selective blocker of L-type calcium channels in vascular smooth muscle.[3] This selectivity for vascular tissue over myocardial muscle minimizes effects on cardiac contractility.[3] By inhibiting the influx of calcium ions through these channels, Clevidipine induces arterial vasodilation, leading to a reduction in systemic vascular resistance and, consequently, a decrease in blood pressure.[4][5]

Experimental Protocols

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed for the simultaneous quantitation of Clevidipine and its active metabolite, H152/81, in biological matrices such as whole blood.[2]

Sample Preparation (Liquid-Liquid Extraction): [2]

-

To 100 µL of whole blood sample, add the internal standard solution ((R)-Clevidipine-13C,d3).

-

Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions: [2]

-

Column: ACE Excel 2 Phenyl (50 × 2.1 mm) or equivalent.

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing a suitable modifier (e.g., formic acid).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM): [2]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Clevidipine: m/z 473.1 → 338.1

-

(R)-Clevidipine-13C,d3 (Internal Standard): m/z 480.1 → 338.1 (example transition)

-

H152/81 (Metabolite): m/z 356.0 → 324.0

-

H152/81-13C-d3 (Metabolite IS): m/z 362.2 → 326.2

-

Purity Determination by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a stability-indicating method that can be used to determine the purity of Clevidipine and to separate it from its degradation products.[6]

Chromatographic Conditions: [6]

-

Stationary Phase: Aluminum plates pre-coated with Silica Gel 60 F254.

-

Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v).

-

Application: Apply 1000-6000 ng/band.

-

Detection: Densitometric scanning at 370 nm.

-

Retention Factor (Rf): Approximately 0.49 for Clevidipine.

Isotopic Analysis

Isotopic analysis methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) are fundamental in characterizing isotopically labeled compounds.[7] These techniques confirm the position and extent of isotopic labeling (¹³C and D) and determine the D/H and ¹³C/¹²C ratios, ensuring the integrity of the stable isotope standard.[7]

Conclusion

(R)-Clevidipine-13C,d3 is an essential tool for the accurate quantification of Clevidipine in biological samples. The analytical methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for rigorous pharmacokinetic and bioequivalence studies. The well-defined mechanism of action and the availability of high-purity reference standards facilitate its application in drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: Clevidipine effectively and rapidly controls blood pressure preoperatively in cardiac surgery patients: the results of the randomized, placebo-controlled efficacy study of clevidipine assessing its preoperative antihypertensive effect in cardiac surgery-1. [scholars.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. Isotopic Methods | Customs administration CZ [celnisprava.gov.cz]

Methodological & Application

Application Notes: (R)-Clevidipine-13C,d3 in Bioequivalence Studies of Clevidipine

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its rapid onset and offset of action make it a critical therapeutic agent in perioperative and emergency settings.[3][4] To ensure the therapeutic interchangeability between a generic (test) and a reference Clevidipine product, bioequivalence (BE) studies are essential. The use of stable isotope-labeled internal standards, such as (R)-Clevidipine-13C,d3, is a cornerstone of the bioanalytical methods underpinning these studies, providing high accuracy and precision.[5][6][7]

(R)-Clevidipine-13C,d3 is a stable isotope-labeled version of Clevidipine, incorporating both Carbon-13 and deuterium atoms.[8] This labeling results in a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties.[9] This characteristic is crucial for its role as an internal standard in quantitative bioanalysis, as it compensates for variability during sample preparation and analysis.[6][9][10]

Application in Bioequivalence Studies

In a typical bioequivalence study for Clevidipine, healthy volunteers receive both the test and reference formulations in a crossover design.[11][12] Blood samples are collected at various time points to determine the pharmacokinetic profiles of each formulation. The accurate quantification of Clevidipine and its primary inactive metabolite, H152/81, in these biological matrices is accomplished using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (R)-Clevidipine-13C,d3 as an internal standard.[11][13][14][15]

The primary advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, thereby correcting for matrix effects and procedural losses.[6][10]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantitation of Clevidipine and its metabolite H152/81 in human whole blood is crucial for bioequivalence studies.[11][13][14][15]

1. Sample Preparation: Liquid-Liquid Extraction

Whole blood is the recommended matrix for Clevidipine bioanalysis due to the drug's rapid hydrolysis by esterases in plasma.[11][16] Using whole blood minimizes this degradation and provides a more accurate representation of the drug's concentration.[11][15]

-

Step 1: To a 100 µL aliquot of human whole blood, add 20 µL of the internal standard working solution containing (R)-Clevidipine-13C,d3 and H152/81-13C,d3.

-

Step 2: Add 50 µL of 1 M sodium carbonate solution and vortex for 30 seconds.

-

Step 3: Add 1 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 3 minutes.

-

Step 4: Centrifuge the samples at 12,000 rpm for 5 minutes.

-

Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Step 6: Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][14][15]

-

Chromatographic Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) is suitable for separation.[11][14]

-

Mobile Phase: A gradient of 2 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.6 mL/min.[11][14]

-

Mass Spectrometric Detection: The mass transitions (m/z) for the analytes and internal standards are monitored.[11][14][15]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Clevidipine | H152/81 |

|---|---|---|

| Linearity Range | 0.1–30 ng/mL[11][14] | 2–600 ng/mL[11][14] |

| Correlation Coefficient (r²) | ≥ 0.99[11] | ≥ 0.99[11] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] | 2.0 ng/mL[4] |

| Intra-batch Precision (%RSD) | < 15% | < 15% |

| Inter-batch Precision (%RSD) | < 15% | < 15% |

| Accuracy (%RE) | Within ±15% | Within ±15% |

| Extraction Recovery | 80.3 - 83.4%[4][11] | 76.8 - 80.6%[4][11] |

| Matrix Effect | 114 - 117%[4][11] | 97.8 - 101%[4][11] |

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study

| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval |

|---|---|---|---|

| Cmax (ng/mL) | Report Mean ± SD | Report Mean ± SD | 80.00% - 125.00%[12] |

| AUC0-t (ng·h/mL) | Report Mean ± SD | Report Mean ± SD | 80.00% - 125.00%[12] |

| AUC0-∞ (ng·h/mL) | Report Mean ± SD | Report Mean ± SD | 80.00% - 125.00%[12] |

| Tmax (h) | Report Median (Min-Max) | Report Median (Min-Max) | - |

| t1/2 (h) | Report Mean ± SD | Report Mean ± SD | - |

Mandatory Visualizations

Caption: Metabolic Pathway of Clevidipine.

Caption: Bioanalytical Workflow for Clevidipine Bioequivalence Study.

Caption: Logical Relationship for Bioequivalence Assessment.

References

- 1. m.youtube.com [m.youtube.com]

- 2. biomedres.us [biomedres.us]

- 3. methapharm.com [methapharm.com]

- 4. frontiersin.org [frontiersin.org]

- 5. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. waters.com [waters.com]

- 11. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Bioequivalence Study of 2 Clevidipine Formulations in Healthy Chinese participants: A Single-Dose, 2-Period Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 15. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

Application Note and Protocol: Quantification of Clevidipine and its Metabolite H152/81 using Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] Its fast onset and short half-life make it particularly suitable for managing acute hypertension in critical care settings.[1] Clevidipine is rapidly metabolized by esterases in the blood and tissues to its primary and inactive metabolite, H152/81.[2][3] Given its rapid metabolism, accurate and simultaneous quantification of both clevidipine and H152/81 is crucial for pharmacokinetic and pharmacodynamic studies.

This document provides a detailed protocol for the simultaneous quantification of clevidipine and its primary metabolite, H152/81, in human whole blood using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The method employs stable isotope-labeled internal standards, specifically (R)-Clevidipine-13C,d3 for clevidipine and H152/81-13C,d3 for its metabolite, to ensure high accuracy and precision. While published methods often utilize clevidipine-d7 as an internal standard, this protocol is adapted for the use of (R)-Clevidipine-13C,d3, which is commercially available and offers excellent performance.[2][3][4]

Metabolic Pathway of Clevidipine

Clevidipine undergoes rapid hydrolysis by blood and tissue esterases, a metabolic pathway that is independent of the hepatic cytochrome P450 system.[5] This biotransformation results in the formation of the inactive carboxylic acid metabolite, H152/81.

Caption: Metabolic conversion of Clevidipine to its inactive metabolite H152/81.

Experimental Workflow

The following diagram outlines the major steps involved in the quantification of Clevidipine and H152/81 from whole blood samples.

Caption: Experimental workflow for Clevidipine and H152/81 quantification.

Detailed Experimental Protocols

This protocol is adapted from a validated method for the quantification of clevidipine and H152/81 in human whole blood.[2][3]

Materials and Reagents

-

Clevidipine (Reference Standard)

-

H152/81 (Reference Standard)

-

(R)-Clevidipine-13C,d3 (Internal Standard)

-

H152/81-13C,d3 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Acetate

-

Human Whole Blood (with appropriate anticoagulant, e.g., EDTA)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine, H152/81, (R)-Clevidipine-13C,d3, and H152/81-13C,d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Clevidipine and H152/81 in acetonitrile:water (1:1, v/v) to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a solution containing (R)-Clevidipine-13C,d3 (20 ng/mL) and H152/81-13C,d3 (200 ng/mL) in acetonitrile:water (1:1, v/v).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of whole blood sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Shimadzu UPLC system or equivalent[3] |

| Column | ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm) or equivalent[2][3] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.6 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 20 µL[3] |

| Gradient | As described in the referenced literature[6] |

Mass Spectrometry:

| Parameter | Condition |

| MS System | AB SCIEX Triple Quad 6500+ or equivalent[3] |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clevidipine | 473.1 | 338.1[2][7] |

| (R)-Clevidipine-13C,d3 | 477.1 | 341.1 |

| H152/81 | 356.0 | 324.0[2][7] |

| H152/81-13C,d3 | 362.2 | 326.2[2][7] |

Note: The m/z values for (R)-Clevidipine-13C,d3 are predicted based on its molecular structure and may require optimization on the specific mass spectrometer used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on validated data for a similar method using clevidipine-d7.[2][3]

Table 2: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Clevidipine | 0.1 - 30[2][7] | > 0.99 |

| H152/81 | 2 - 600[2][7] | > 0.99 |

Table 3: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Clevidipine | Low | < 15 | < 15 | 85 - 115 |

| Mid | < 15 | < 15 | 85 - 115 | |

| High | < 15 | < 15 | 85 - 115 | |

| H152/81 | Low | < 15 | < 15 | 85 - 115 |

| Mid | < 15 | < 15 | 85 - 115 | |

| High | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Clevidipine | 80 - 85[3] | Minimal to no significant effect[3] |

| H152/81 | 75 - 80[3] | Minimal to no significant effect[3] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Clevidipine and its primary metabolite, H152/81, in human whole blood. The use of stable isotope-labeled internal standards, including (R)-Clevidipine-13C,d3, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high-quality data for pharmacokinetic studies and therapeutic drug monitoring. This detailed protocol and the accompanying information will be a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology.

References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

- 6. frontiersin.org [frontiersin.org]

- 7. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Clinical Trial Sample Analysis of (R)-Clevidipine Using (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation and a consequent decrease in systemic vascular resistance. Clevidipine is administered as a racemic mixture of (R)- and (S)-enantiomers, which have been shown to exhibit different pharmacokinetic profiles.[2] The (R)-enantiomer is one of the active forms of the drug. To accurately assess the pharmacokinetic properties of the individual enantiomers in clinical trials, a stereoselective bioanalytical method is essential.

This document provides detailed application notes and a representative protocol for the quantitative analysis of (R)-Clevidipine in human whole blood samples from clinical trials using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3, to ensure accuracy and precision.

Signaling Pathway and Mechanism of Action

Clevidipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium entry leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation, primarily in the arterioles. This targeted action reduces peripheral vascular resistance and, consequently, blood pressure.

Experimental Protocols

This section outlines a representative protocol for the enantioselective quantification of (R)-Clevidipine in human whole blood. While a specific validated method for (R)-Clevidipine with its corresponding stable isotope-labeled internal standard is not publicly available, the following protocol is based on established methods for racemic clevidipine and other chiral dihydropyridine calcium channel blockers.

1. Sample Preparation: Liquid-Liquid Extraction

-

Allow frozen human whole blood samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of whole blood, add 25 µL of (R)-Clevidipine-13C,d3 internal standard working solution (e.g., 10 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chiral Column: A chiral stationary phase column is crucial for the separation of the enantiomers. A polysaccharide-based column, such as a Chiralpak® series column (e.g., Chiralpak AD-H or similar), is a suitable choice.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for optimal chiral separation.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for the analyte and internal standard need to be determined by direct infusion. Representative transitions for clevidipine are m/z 456.1 → 324.1. For (R)-Clevidipine-13C,d3, the precursor and product ion masses would be shifted accordingly.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Value |

| LC System | UHPLC System |

| Chiral Column | Chiralpak® AD-H (or equivalent) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Analyte) | To be determined (e.g., m/z 456.1 → 324.1 for clevidipine) |

| MRM Transition (IS) | To be determined (based on the specific labeling of (R)-Clevidipine-13C,d3) |

Bioanalytical Method Validation

The developed chiral LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation

The following tables present representative quantitative data for a validated chiral LC-MS/MS method for (R)-Clevidipine.

Table 2: Linearity and Lower Limit of Quantification

| Parameter | (R)-Clevidipine |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 ng/mL |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 10 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 40 | < 15% | ± 15% | < 15% | ± 15% |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |

| Low QC | 0.3 | > 80% | 0.95 - 1.05 |

| High QC | 40 | > 80% | 0.95 - 1.05 |

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of clinical trial samples for (R)-Clevidipine.

Conclusion

The described representative LC-MS/MS method provides a robust and reliable approach for the enantioselective quantification of (R)-Clevidipine in human whole blood samples. The use of the stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3, is critical for achieving the high accuracy and precision required for clinical trial sample analysis. This detailed protocol and the associated validation parameters serve as a comprehensive guide for researchers and scientists involved in the clinical development of clevidipine and other chiral drugs.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract